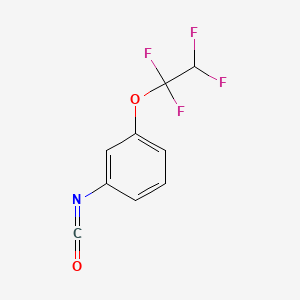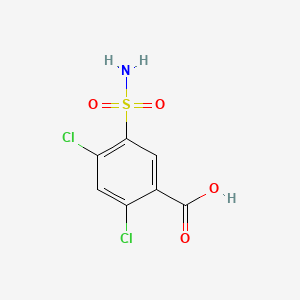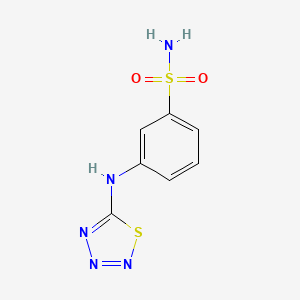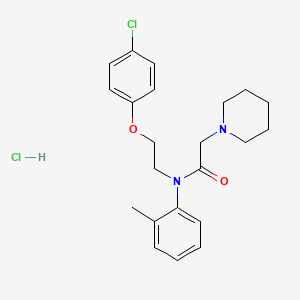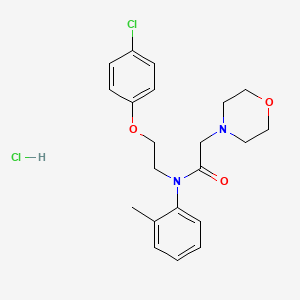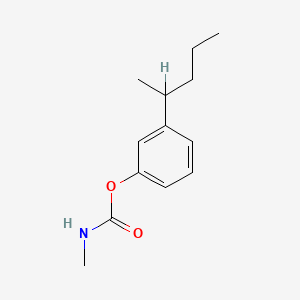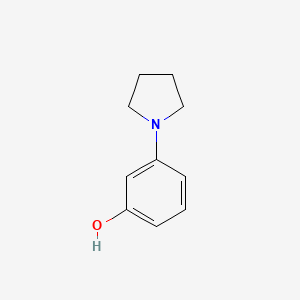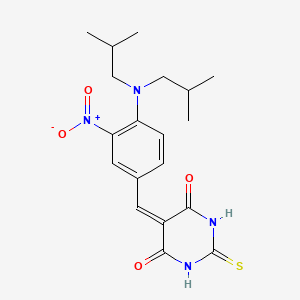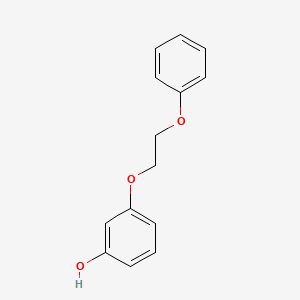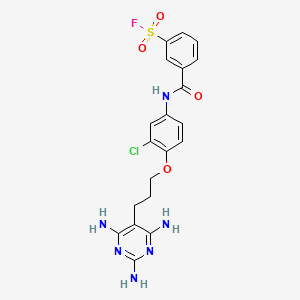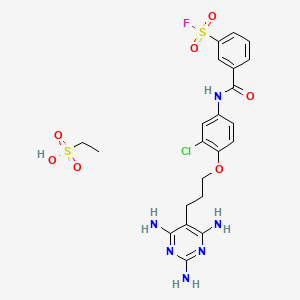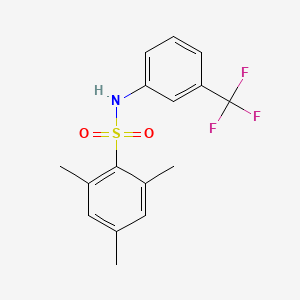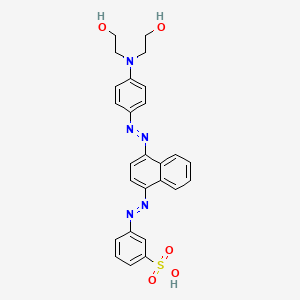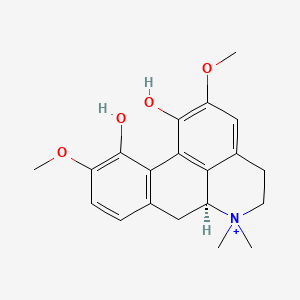
マグノフロリン
概要
説明
科学的研究の応用
Chemistry: Used as a precursor for synthesizing other alkaloids.
Biology: Studied for its role in plant defense mechanisms.
Medicine: Exhibits therapeutic properties such as anti-inflammatory, anti-anxiety, immunomodulatory, antioxidant, and antifungal activities.
Industry: Used in the production of herbal medicines and dietary supplements.
作用機序
マグノフロリンは、さまざまな分子標的および経路を通じてその効果を発揮します。
抗炎症: NF-κB経路を阻害し、炎症を抑制します.
抗不安: β2-アドレナリン受容体のアゴニストとして作用します.
6. 類似の化合物との比較
マグノフロリンは、ベルベリン、パルマチン、およびヤトロリジンなどの他の類似の化合物と比較されます。
ベルベリン: マグノフロリンとベルベリンは、どちらも抗炎症および抗癌特性を示します。
パルマチン: マグノフロリンと同様に、パルマチンは抗炎症および抗酸化活性を持っています。
ヤトロリジン: 両方の化合物は抗真菌特性を持っていますが、マグノフロリンの真菌細胞膜を破壊する能力は、それを際立たせています.
結論として、マグノフロリンは、さまざまな科学的および産業的用途で大きな可能性を秘めた汎用性の高い化合物です。その独特の化学的特性と多様な薬理学的活性により、それは進行中の研究の貴重な対象となっています。
生化学分析
Biochemical Properties
Magnoflorine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, magnoflorine acts as an α-tyrosinase inhibitor, which is significant in the context of melanin synthesis . Additionally, magnoflorine exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress. It also interacts with inflammatory mediators, thereby exerting anti-inflammatory effects . These interactions highlight the compound’s potential in modulating biochemical pathways and influencing physiological processes.
Cellular Effects
Magnoflorine exerts a range of effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, magnoflorine has been shown to inhibit the production of pro-inflammatory cytokines in immune cells, thereby reducing inflammation . In neuronal cells, magnoflorine exhibits neuroprotective effects by enhancing cell survival and reducing apoptosis . Furthermore, magnoflorine’s anti-diabetic properties are attributed to its ability to improve insulin sensitivity and regulate glucose metabolism in adipocytes and hepatocytes .
Molecular Mechanism
The molecular mechanism of magnoflorine involves several binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Magnoflorine binds to specific receptors and enzymes, modulating their activity. For instance, magnoflorine inhibits α-tyrosinase by binding to its active site, thereby reducing melanin synthesis . Additionally, magnoflorine modulates the expression of genes involved in inflammation, oxidative stress, and apoptosis, contributing to its diverse pharmacological effects . These molecular interactions underscore the compound’s potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of magnoflorine change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that magnoflorine remains stable under specific conditions, maintaining its bioactivity . Prolonged exposure to certain environmental factors may lead to its degradation, reducing its efficacy . Long-term studies in vitro and in vivo have demonstrated that magnoflorine can exert sustained anti-inflammatory, antioxidant, and neuroprotective effects, highlighting its potential for therapeutic applications .
Dosage Effects in Animal Models
The effects of magnoflorine vary with different dosages in animal models. At low to moderate doses, magnoflorine exhibits beneficial effects, such as reducing inflammation, enhancing insulin sensitivity, and protecting against oxidative stress . At high doses, magnoflorine may induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, emphasizing the importance of optimizing dosage for therapeutic use .
Metabolic Pathways
Magnoflorine is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II biotransformation . Enzymes such as cytochrome P450 play a crucial role in the oxidation and conjugation of magnoflorine, facilitating its excretion . Additionally, magnoflorine influences metabolic flux by modulating the activity of key enzymes involved in glucose and lipid metabolism . These interactions highlight the compound’s potential impact on metabolic homeostasis.
Transport and Distribution
Magnoflorine is transported and distributed within cells and tissues through specific transporters and binding proteins. The compound’s lipophilic nature facilitates its passive diffusion across cell membranes . Additionally, transporters such as P-glycoprotein may influence the intracellular accumulation and distribution of magnoflorine . The compound’s localization within tissues is influenced by its binding to plasma proteins, which can affect its bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of magnoflorine plays a crucial role in its activity and function. Magnoflorine is primarily localized in the cytoplasm, where it interacts with various biomolecules . Additionally, magnoflorine may be targeted to specific organelles, such as mitochondria, through post-translational modifications or targeting signals . These interactions can influence the compound’s bioactivity and therapeutic potential, highlighting the importance of understanding its subcellular distribution.
準備方法
合成経路と反応条件: マグノフロリンは、一連の酵素的ステップによって合成することができます。 これは、多くのベンジルイソキノリンアルカロイド構造サブグループの生合成における重要な中間体である(S)-レチクリンから代謝的に誘導されます . 合成経路には以下が含まれます。
- (S)-レチクリンを(S)-コリチュベリンシンターゼ/CYP80G2を介して(S)-コリチュベリンに変換します。
- (S)-コリチュベリンを(S)-コリチュベリン-N-メチルトランスフェラーゼで(S)-マグノフロリンにメチル化します .
工業生産方法: マグノフロリンの工業生産は、通常、植物源からの抽出を含みます。たとえば、マグノフロリンは、ベルベリス・クレティカL.の根から分離できます。 カスケード分配クロマトグラフィー(CPC)を使用します . 別の方法では、粉砕された植物の根からメタノールを使用して加圧液体抽出を行います .
化学反応の分析
反応の種類: マグノフロリンは、次のようなさまざまな化学反応を起こします。
酸化: マグノフロリンは酸化されて、さまざまな誘導体になります。
還元: 還元反応は、マグノフロリンに存在する官能基を修飾することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。
還元: 水素化ホウ素ナトリウムおよび水素化アルミニウムリチウムなどの還元剤が使用されます。
主要な生成物: これらの反応から生成される主な生成物には、マグノフロリンのさまざまな酸化、還元、および置換誘導体が含まれます .
4. 科学研究の応用
化学: 他のアルカロイドを合成するための前駆体として使用されます。
生物学: 植物の防御機構における役割について研究されています。
類似化合物との比較
Magnoflorine is compared with other similar compounds such as berberine, palmatine, and jatrorrhizine:
Berberine: Both magnoflorine and berberine exhibit anti-inflammatory and anticancer properties.
Palmatine: Similar to magnoflorine, palmatine has anti-inflammatory and antioxidant activities.
Jatrorrhizine: Both compounds have antifungal properties, but magnoflorine’s ability to disrupt fungal cell membranes sets it apart.
特性
IUPAC Name |
(6aS)-2,10-dimethoxy-6,6-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium-1,11-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-21(2)8-7-12-10-15(25-4)20(23)18-16(12)13(21)9-11-5-6-14(24-3)19(22)17(11)18/h5-6,10,13H,7-9H2,1-4H3,(H-,22,23)/p+1/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLRXAIKMLINXQY-ZDUSSCGKSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCC2=CC(=C(C3=C2C1CC4=C3C(=C(C=C4)OC)O)O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1(CCC2=CC(=C(C3=C2[C@@H]1CC4=C3C(=C(C=C4)OC)O)O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24NO4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90943972 | |
| Record name | Magnoflorine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90943972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2141-09-5 | |
| Record name | (+)-Magnoflorine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2141-09-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Magnoflorine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002141095 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Magnoflorine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90943972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MAGNOFLORINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NI8K6962K4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


